B1578703 Beta-Amyloid (8-42)

Beta-Amyloid (8-42)

Katalognummer: B1578703
Molekulargewicht: 3643.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (8-42) is a useful research compound. Molecular weight is 3643.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (8-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (8-42) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Plasma Biomarkers
Recent studies have highlighted the significance of plasma levels of Aβ(1-42) as potential biomarkers for early detection of Alzheimer's disease. For instance, a cross-sectional study involving 408 participants demonstrated that plasma Aβ(1-42)/Aβ(1-40) ratios measured through advanced mass spectrometry techniques showed superior accuracy in detecting abnormal brain Aβ status compared to traditional immunoassays. This suggests that blood-based tests could facilitate broader implementation of AD biomarkers in clinical settings, enhancing patient screening and monitoring treatment responses .

Cerebrospinal Fluid Analysis
Cerebrospinal fluid (CSF) levels of soluble Aβ(1-42) have been found to correlate with cognitive function. Higher levels of soluble Aβ(1-42) were associated with normal cognition and larger hippocampal volumes in individuals with brain amyloidosis. This relationship provides insights into the paradox of normal cognitive function despite amyloid deposition, indicating that elevated soluble Aβ(1-42) may have a protective role .

Therapeutic Applications

Target for Drug Development
Aβ(1-42) has been a primary target for Alzheimer's disease therapies. Despite numerous clinical trials targeting Aβ, many have failed to demonstrate efficacy, raising questions about the role of Aβ in AD pathology. Nonetheless, ongoing research continues to explore various therapeutic strategies aimed at modulating Aβ levels or preventing its aggregation .

Transgenic Mouse Models
Research using transgenic mice has been instrumental in understanding the role of Aβ(1-42) in AD. These models have shown that Aβ(1-42) deposition is critical for neurofibrillary tangle formation and neuronal toxicity. Studies indicate that soluble oligomeric forms of Aβ are particularly toxic, suggesting that interventions targeting these forms could be beneficial .

Mechanistic Insights

Structural Studies
Structural biology studies have provided insights into the conformational dynamics of Aβ peptides. NMR-guided simulations show that Aβ(1-42) adopts distinct structural conformations that influence its aggregation propensity. Understanding these structural differences is crucial for developing inhibitors that can prevent toxic aggregation .

Summary of Findings

Application AreaKey FindingsImplications
Diagnostic BiomarkersPlasma Aβ(1-42)/Aβ(1-40 ratios show high accuracy for detecting AD pathologyPotential for non-invasive screening methods
Cerebrospinal FluidHigh soluble Aβ(1-42) levels correlate with normal cognitionInsights into protective mechanisms against amyloid deposition
Therapeutic DevelopmentTargeting Aβ remains a focus despite mixed clinical trial outcomesOngoing exploration of novel therapeutic strategies
Structural BiologyDistinct conformations influence aggregation propensityCritical for designing effective inhibitors

Case Studies and Research Insights

Several studies underscore the complex relationship between Aβ(1-42), cognitive function, and Alzheimer's disease progression:

  • Study on CSF Levels : In a cohort study involving 598 individuals, higher CSF levels of soluble Aβ(1-42) were linked to better cognitive performance compared to those with mild cognitive impairment or AD .
  • Transgenic Mouse Research : Investigations using genetically modified mice have shown that Aβ(1-42) is crucial for driving neurodegenerative processes, providing a model for testing potential therapies .

Eigenschaften

Molekulargewicht

3643.2

Sequenz

SGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.